molecular formula C23H15N5O5 B2978391 (Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-3-nitrobenzamide CAS No. 885181-19-1

(Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-3-nitrobenzamide

Cat. No.: B2978391
CAS No.: 885181-19-1
M. Wt: 441.403
InChI Key: WRVSPBPIQHESLA-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-3-nitrobenzamide is a synthetic small molecule characterized by a complex isoindole core structure. This compound features a nitrile group, a furan methylamine substituent, and a nitrobenzamide moiety, making it a valuable intermediate for medicinal chemistry research and the development of novel bioactive molecules . While the specific biological profile of this compound is under investigation, its molecular framework is of significant interest. Structurally related isoindole and benzamide derivatives have been explored for a range of pharmacological activities. For instance, similar heterocyclic compounds have demonstrated pronounced antinociceptive (pain-blocking) activity in biological studies . Furthermore, complex molecules with furan and nitrobenzamide groups are often investigated as potential enzyme inhibitors. One such example is a related compound, 4-{5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid, which has been identified as a cyclin-dependent kinase inhibitor, suggesting potential pathways for oncological research . The presence of multiple hydrogen bond donors and acceptors in its structure also makes this compound a candidate for studies in crystal engineering and the development of pharmaceutical co-crystals to modulate physical properties like solubility and stability . Researchers can utilize this high-purity compound as a key building block in organic synthesis, a candidate for high-throughput screening assays, or a starting point for structure-activity relationship (SAR) studies. Its molecular formula is C24H16N5O5, with an average mass of 454.42 g/mol . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(3Z)-3-[1-cyano-2-(furan-2-ylmethylamino)-2-oxoethylidene]isoindol-1-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N5O5/c24-12-19(23(30)25-13-16-7-4-10-33-16)20-17-8-1-2-9-18(17)21(26-20)27-22(29)14-5-3-6-15(11-14)28(31)32/h1-11H,13H2,(H,25,30)(H,26,27,29)/b20-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVSPBPIQHESLA-VXPUYCOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C#N)C(=O)NCC3=CC=CO3)N=C2NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C(\C#N)/C(=O)NCC3=CC=CO3)/N=C2NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-3-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoindole Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Cyano Group: This step might involve nucleophilic substitution reactions.

    Attachment of the Furan Ring: This can be done through coupling reactions.

    Formation of the Nitrobenzamide Group: This step might involve nitration reactions followed by amide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring and other functional groups can undergo oxidation reactions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Various substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Oxidized derivatives of the furan ring.

    Reduction Products: Amino derivatives of the nitrobenzamide group.

    Substitution Products: Halogenated or other substituted derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the study of biological pathways and mechanisms.

    Drug Development: Potential use in the development of pharmaceuticals due to its complex structure.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

Industry

    Materials Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-3-nitrobenzamide would depend on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The nitro group in the target compound contrasts with the trifluoromethyl group in flutolanil.
  • Heterocyclic Moieties: The furan ring in the target compound differs from the tetrahydrofuranone in cyprofuram. Furan’s aromaticity may improve binding to biological targets or metal catalysts compared to saturated heterocycles .
  • Stereochemical Considerations : The Z-configuration of the ethylidene group is absent in simpler benzamides like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which lacks geometric isomerism .

Research Findings and Implications

  • Synthetic Challenges: Stereoselective synthesis of the Z-ethylidene group may require chiral catalysts or chromatographic separation, increasing complexity compared to non-stereoisomeric benzamides .
  • Thermodynamic Stability: The conjugated cyanoethylidene and nitro groups may stabilize the molecule against hydrolysis, a common degradation pathway in benzamide pesticides .

Biological Activity

(Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications, drawing from diverse research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by multiple functional groups, including:

  • Cyano group : Known for its role in various therapeutic effects.
  • Furan moiety : Associated with antimicrobial properties.
  • Isoindole core : Linked to anticancer activities.

Molecular Formula

The molecular formula of this compound is C23H16N4O3C_{23}H_{16}N_{4}O_{3} with a molecular weight of approximately 414.396 g/mol.

Anticancer Potential

Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, isoindole derivatives have shown promising anticancer activity, particularly against hormone receptor-positive breast cancer cell lines like MCF-7 and EGFR-overexpressing triple-negative breast cancer (TNBC) cell lines such as MDA-MB-468. In studies, certain analogs demonstrated growth inhibitory activity with GI50 values as low as 5.2 µM against MDA-MB-468 cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineGI50 Value (µM)Reference
Ref 1MDA-MB-4685.2
Compound 1jMDA-MB-4686.57
Compound 3bVarious Tumor Cells<1
Compound 3hMCF-77.3

The mechanism of action for this compound may involve interaction with specific biological targets, including proteins and enzymes involved in cancer cell proliferation and survival pathways. Molecular docking studies can provide insights into how this compound binds to target proteins, elucidating its potential therapeutic effects.

Synergistic Effects

Studies have suggested that certain derivatives may exhibit synergistic effects when combined with established therapies, such as EGFR-TK inhibitors. For example, one study noted that a reference compound showed enhanced activity when used alongside gefitinib against TNBC cells .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the isoindole and furan moieties. Specific synthetic pathways may involve cyclization and functional group modifications to yield the desired compound .

Synthetic Pathway Overview

  • Formation of Isoindole Core : Initial reactions to construct the isoindole framework.
  • Introduction of Furan Moiety : Incorporation of the furan ring through cyclization methods.
  • Cyano Group Addition : Functionalization to introduce the cyano group.
  • Final Modifications : Adjustments to achieve the nitrobenzamide structure.

Q & A

Q. What synthetic methodologies are recommended for preparing (Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-3-nitrobenzamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions:

Isoindole Core Formation : Start with isoindole derivatives, introducing a cyano group at position 1 via nucleophilic substitution (e.g., Knoevenagel condensation for α,β-unsaturated carbonyl intermediates) .

Ethylidene Moiety : Condense the isoindole with a furan-2-ylmethylamine-containing glyoxal derivative under acidic conditions to form the (Z)-configured ethylidene group. Steric and electronic factors favor the Z-isomer .

Nitrobenzamide Coupling : Use peptide coupling reagents (e.g., HATU/DIPEA) to attach 3-nitrobenzamide to the isoindole nitrogen.

  • Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography. Typical yields for analogous syntheses range from 45–65% .

Q. How can researchers confirm the Z-configuration of the ethylidene moiety experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the crystal structure to unambiguously determine spatial arrangement. For example, monoclinic space group P2₁/c (common for similar hydrazone derivatives) with unit cell parameters:
ParameterValue (Å/°)
a13.7017 (10)
b14.1585 (10)
c8.2698 (5)
β93.151 (3)
  • NOESY NMR : Detect through-space interactions between the furan methyl group and isoindole protons, confirming the Z-configuration.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the isoindole aromatic protons (δ 7.2–8.5 ppm), furan methylene (δ 4.3–4.7 ppm), and nitrobenzamide carbonyl (δ 165–170 ppm) .
  • IR Spectroscopy : Identify key functional groups (e.g., C≡N stretch ~2220 cm⁻¹, C=O ~1680 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]+ expected at m/z 476.12).

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or receptors). Compare with structurally related compounds (e.g., thiophene derivatives in ) to assess interaction energy (ΔG ~−8.5 kcal/mol indicates strong binding).
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) and electrostatic potential maps .

Q. What strategies mitigate toxicity in preclinical studies?

  • Methodological Answer :
  • Structural Modifications : Replace the nitro group with less toxic electron-withdrawing groups (e.g., sulfonamide) while maintaining activity .
  • In Vitro Assays : Test hepatotoxicity using HepG2 cells (IC50 > 50 µM considered low risk) and genotoxicity via Ames test .

Q. How does the furan ring influence the compound’s electronic and pharmacological properties?

  • Methodological Answer :
  • Electron Density Analysis : The furan oxygen enhances π-π stacking with aromatic residues in target proteins (evidenced by red-shifted UV-Vis spectra, λmax ~320 nm) .
  • Metabolic Stability : The furan ring undergoes CYP450-mediated oxidation; introduce methyl groups to reduce metabolism (e.g., 2,5-dimethylfuran derivatives show 2× longer half-life) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.